molecular formula C17H14N2O5 B5402848 methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate

methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate

Cat. No.: B5402848
M. Wt: 326.30 g/mol
InChI Key: AFOMMKFRRGKKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is a complex organic compound that features an indole moiety, a nitro group, and a benzoate ester. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate typically involves multiple stepsThe Fischer indole synthesis is often employed, where hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The nitro group is then introduced via nitration, and the esterification process follows to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the nitro group can undergo bioreduction to form reactive intermediates. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-indol-3-ylcarbonyl)-5-nitrobenzoate
  • Methyl 3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ylcarbonyl)-5-nitrobenzoate
  • Methyl 3-(1H-pyrrolo[2,3-b]pyridin-1-ylcarbonyl)-5-nitrobenzoate

Uniqueness

Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole ring and nitro group makes it particularly versatile for various applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 3-(2,3-dihydroindole-1-carbonyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-24-17(21)13-8-12(9-14(10-13)19(22)23)16(20)18-7-6-11-4-2-3-5-15(11)18/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOMMKFRRGKKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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